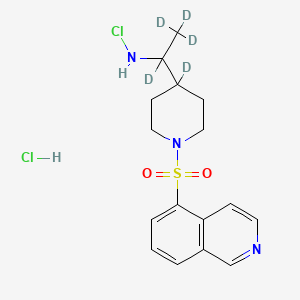
Mao-B-IN-27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mao-B-IN-27 is a compound that functions as an inhibitor of monoamine oxidase type B (MAO-B). Monoamine oxidase type B is an enzyme responsible for the oxidative deamination of biogenic amines such as dopamine. Inhibitors of monoamine oxidase type B are of significant interest in the treatment of neurodegenerative diseases like Parkinson’s disease, as they help increase the levels of dopamine in the brain by preventing its breakdown .
Méthodes De Préparation
The synthesis of Mao-B-IN-27 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a quinolin-2-one scaffold, which is crucial for the selectivity towards monoamine oxidase type B. The reaction conditions often involve the use of hydrophobic and electron-withdrawing reagents to enhance the inhibitory activity . Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Mao-B-IN-27 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group by another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Mao-B-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of monoamine oxidase type B and its effects on neurotransmitter levels.
Biology: Helps in understanding the role of monoamine oxidase type B in various biological processes.
Medicine: Potential therapeutic agent for the treatment of neurodegenerative diseases like Parkinson’s disease.
Industry: Used in the development of new drugs targeting monoamine oxidase type B
Mécanisme D'action
Mao-B-IN-27 exerts its effects by inhibiting the activity of monoamine oxidase type B. This inhibition increases the levels of dopamine in the brain, which can help alleviate the symptoms of neurodegenerative diseases. The molecular targets include the active site of monoamine oxidase type B, where the compound binds and prevents the enzyme from catalyzing the oxidative deamination of dopamine .
Comparaison Avec Des Composés Similaires
Mao-B-IN-27 is unique in its high selectivity and potency towards monoamine oxidase type B compared to other inhibitors. Similar compounds include:
Selegiline: An irreversible inhibitor of monoamine oxidase type B.
Rasagiline: Another irreversible inhibitor with a similar mechanism of action.
Safinamide: A reversible inhibitor with additional properties like sodium channel inhibition
This compound stands out due to its specific binding interactions and higher selectivity index .
Propriétés
Formule moléculaire |
C16H17ClF3NO |
|---|---|
Poids moléculaire |
331.76 g/mol |
Nom IUPAC |
2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C16H16F3NO.ClH/c17-16(18,19)14-5-1-13(2-6-14)11-21-15-7-3-12(4-8-15)9-10-20;/h1-8H,9-11,20H2;1H |
Clé InChI |
HIRKGESDUQRXBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCN)OCC2=CC=C(C=C2)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


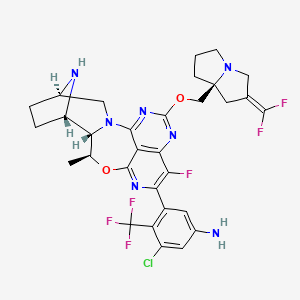
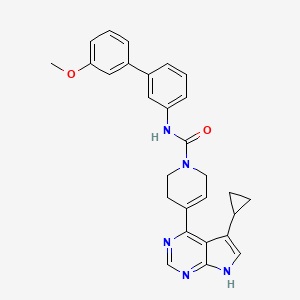

![(11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid](/img/structure/B12382082.png)
![Hexasodium;4-amino-3,6-bis[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12382097.png)
![(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12382105.png)
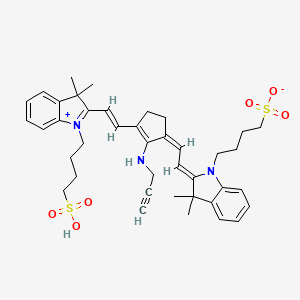


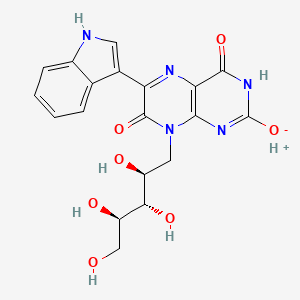

![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12382127.png)

